molecular formula C10H17NO6 B3334063 Boc-Glu-OH-15N CAS No. 287484-35-9

Boc-Glu-OH-15N

Cat. No.: B3334063
CAS No.: 287484-35-9
M. Wt: 248.24 g/mol
InChI Key: AQTUACKQXJNHFQ-NTLODJOYSA-N
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Description

Boc-Glu-OH-15N, also known as N-(tert-Butoxycarbonyl)-L-glutamic acid-15N, is a labeled derivative of L-glutamic acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitrogen-15 isotope. The molecular formula of this compound is HO2C(CH2)2CH(15NH-Boc)CO2H, and it has a molecular weight of 248.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Glu-OH-15N typically involves the protection of the amino group of L-glutamic acid with a Boc group. The nitrogen-15 isotope is introduced during the synthesis process. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and triethylamine. The reaction is usually carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-Glu-OH-15N undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions: The carboxyl groups can undergo esterification or amidation reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Glu-OH-15N is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Glu-OH-15N is primarily related to its role as a labeled amino acid. In biological systems, it can be incorporated into peptides and proteins, allowing researchers to study their structure and function using NMR spectroscopy. The nitrogen-15 isotope provides a distinct signal in NMR, facilitating the analysis of molecular interactions and dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Glu-OH-15N is unique due to its specific Boc protection and the presence of a single nitrogen-15 isotope. This combination makes it particularly useful for NMR studies and peptide synthesis, where precise labeling and protection are crucial .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1/i11+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTUACKQXJNHFQ-NTLODJOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745723
Record name N-(tert-Butoxycarbonyl)-L-(~15~N)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287484-35-9
Record name N-(tert-Butoxycarbonyl)-L-(~15~N)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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